Ethanone, 1-[4-(2-imidazolin-2-ylthiomethyl)-2-thienyl]-
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Overview
Description
1-{4-[(4,5-DIHYDRO-1H-IMIDAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-ETHANONE is a complex organic compound that features a unique combination of imidazole and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4,5-DIHYDRO-1H-IMIDAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-ETHANONE typically involves multi-step organic reactions. One common method involves the reaction of imidazolidine-2-thione with 1,4-butane sultone in acetonitrile under reflux conditions . This reaction yields an intermediate product, which is then further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(4,5-DIHYDRO-1H-IMIDAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thienyl and imidazole groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
1-{4-[(4,5-DIHYDRO-1H-IMIDAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the development of new materials with specific electronic or catalytic properties
Mechanism of Action
The mechanism of action of 1-{4-[(4,5-DIHYDRO-1H-IMIDAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the thienyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1H-imidazol-2-ylsulfanyl derivatives: These compounds share the imidazole-sulfanyl core and exhibit similar chemical reactivity.
Thienyl derivatives: Compounds with thienyl groups often show similar electronic properties and reactivity patterns.
Uniqueness
1-{4-[(4,5-DIHYDRO-1H-IMIDAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-ETHANONE is unique due to the combination of both imidazole and thienyl groups in a single molecule.
Properties
Molecular Formula |
C10H12N2OS2 |
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Molecular Weight |
240.3 g/mol |
IUPAC Name |
1-[4-(4,5-dihydro-1H-imidazol-2-ylsulfanylmethyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C10H12N2OS2/c1-7(13)9-4-8(5-14-9)6-15-10-11-2-3-12-10/h4-5H,2-3,6H2,1H3,(H,11,12) |
InChI Key |
WUUHLKHOHMBRMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CSC2=NCCN2 |
Origin of Product |
United States |
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